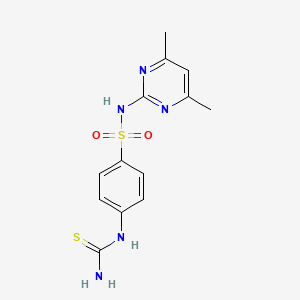
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-isothiocyanatobenzenesulfonamide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols
Scientific Research Applications
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death .
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide can be compared with similar compounds such as:
N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide: This compound has a similar structure but includes an oxolan-2-ylamino group, which may alter its chemical properties and applications.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its use as a corrosion inhibitor, this compound has a quinazoline-4-yl group, providing different electronic and steric effects.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This derivative has been studied for its antiviral properties, showcasing the versatility of the sulfonamide scaffold.
This compound stands out due to its unique combination of a pyrimidine ring and a thiourea group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O2S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiourea |
InChI |
InChI=1S/C13H15N5O2S2/c1-8-7-9(2)16-13(15-8)18-22(19,20)11-5-3-10(4-6-11)17-12(14)21/h3-7H,1-2H3,(H3,14,17,21)(H,15,16,18) |
InChI Key |
XSIGMRIJJAGAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)
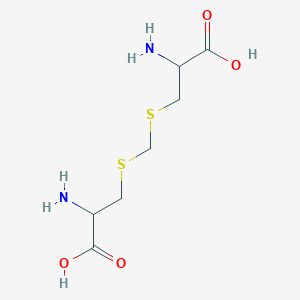
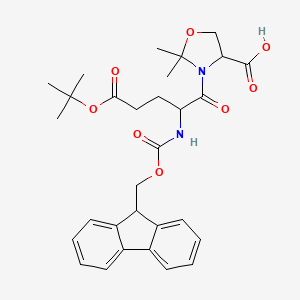
![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)

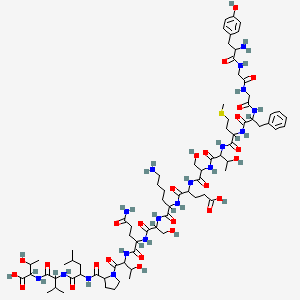
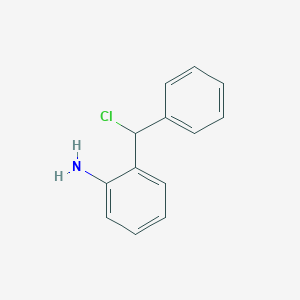
![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)
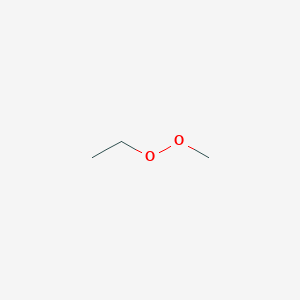
![3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one](/img/structure/B13397161.png)
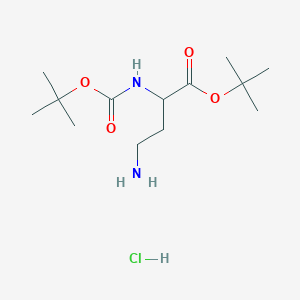
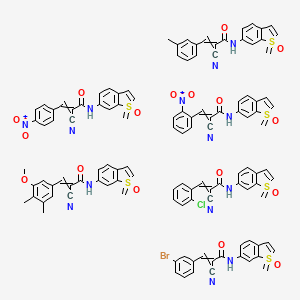
![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
